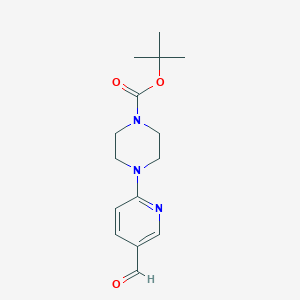

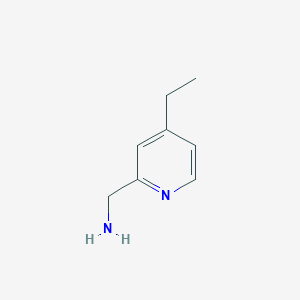

叔丁基 4-(5-甲酰基吡啶-2-基)哌嗪-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is a chemical entity that has been the subject of various research studies due to its potential as an intermediate in the synthesis of biologically active compounds. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar tert-butyl piperazine-1-carboxylate derivatives, which can be useful in understanding the chemistry of the compound .

Synthesis Analysis

The synthesis of tert-butyl piperazine-1-carboxylate derivatives typically involves multi-step reactions starting from various piperazine precursors. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was achieved through a condensation reaction between carbamimide and 3-fluorobenzoic acid . Similarly, other derivatives have been synthesized using different starting materials and reactions, such as nucleophilic substitution, oxidation, halogenation, and elimination reactions . These methods could potentially be adapted for the synthesis of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of tert-butyl piperazine-1-carboxylate derivatives have been characterized using various spectroscopic techniques and X-ray diffraction studies. For example, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was determined using single-crystal X-ray diffraction and further analyzed using density functional theory (DFT) . These studies provide detailed information on bond lengths, angles, and molecular conformations, which are essential for understanding the chemical behavior of these compounds.

Chemical Reactions Analysis

The tert-butyl piperazine-1-carboxylate derivatives participate in various chemical reactions, which are crucial for their application as intermediates in the synthesis of target molecules. For instance, the presence of functional groups such as oxadiazole , pyrimidine , and dioxaborolan in the piperazine derivatives allows for further chemical transformations. These functional groups can undergo reactions such as amination , which is essential for the synthesis of biologically active benzimidazole compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperazine-1-carboxylate derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents on the piperazine ring can affect these properties significantly. For example, the introduction of a fluorophenyl group or a bromopyridinyl group can alter the compound's reactivity and interaction with biological targets. Additionally, the intermolecular interactions observed in the crystal structures, such as hydrogen bonding and π-π stacking, can impact the compound's solid-state properties .

科学研究应用

合成化学应用

该化合物在合成复杂分子中至关重要,例如用于癌症治疗的药物凡德他尼。凡德他尼的合成涉及多个步骤,包括取代、脱保护和环化,其中叔丁基 4-((甲苯磺酰氧基)甲基)哌啶-1-羧酸酯起着至关重要的作用。这证明了该化合物在通过复杂合成途径制造高价值药物方面的效用,突出了其在制造规模上的商业意义 (W. Mi,2015)。

药物研究

哌嗪衍生物,包括与叔丁基 4-(5-甲酰基吡啶-2-基)哌嗪-1-羧酸酯相关的结构,是设计具有多种治疗用途的药物的核心。这些衍生物存在于治疗心理疾病、心血管疾病和癌症等疾病的药物中。对哌嗪核上的取代模式进行修饰会显著影响所得分子的药用潜力,强调了哌嗪类化合物在药物发现和开发中的多功能性和重要性 (A. Rathi、R. Syed、Han-Seung Shin、Rahul V. Patel,2016)。

环境应用

合成酚类抗氧化剂 (SPA),包括与叔丁基 4-(5-甲酰基吡啶-2-基)哌嗪-1-羧酸酯相似的结构,广泛用于工业和商业产品中,通过延缓氧化反应来延长保质期。对 SPA 的研究集中于其环境存在、人类接触和潜在毒性,表明开发毒性和环境影响较低的 novel SPA 的重要性。该研究方向指出了对既能提供 SPA 的好处又能最大程度降低健康和生态风险的化合物的需求 (Runzeng Liu、S. Mabury,2020)。

安全和危害

This compound is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation and serious eye irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended . In case of contact with skin or eyes, rinse cautiously with water for several minutes .

属性

IUPAC Name |

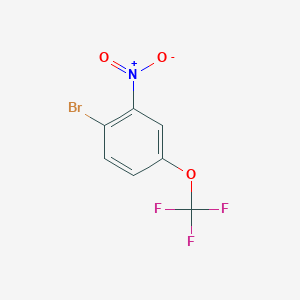

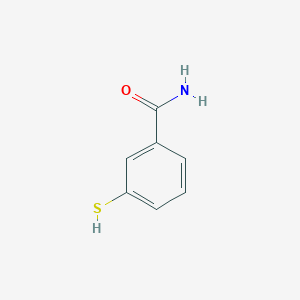

tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)18-8-6-17(7-9-18)13-5-4-12(11-19)10-16-13/h4-5,10-11H,6-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETKWTAEPIGRLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594525 |

Source

|

| Record name | tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate | |

CAS RN |

479226-10-3 |

Source

|

| Record name | tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)

![3-[(Cyclopropylmethyl)amino]propanenitrile](/img/structure/B1288021.png)